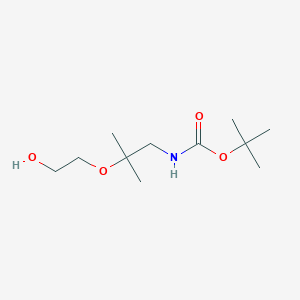
Tert-butyl (2-(2-hydroxyethoxy)-2-methylpropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[2-(2-hydroxyethoxy)-2-methylpropyl]carbamate: is a chemical compound with the molecular formula C13H27NO6 . It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a hydroxyethoxy-methylpropyl chain. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2-hydroxyethoxy)-2-methylpropyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-(2-hydroxyethoxy)-2-methylpropan-1-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl N-[2-(2-hydroxyethoxy)-2-methylpropyl]carbamate can undergo oxidation reactions, especially at the hydroxyethoxy group, forming corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: It can undergo nucleophilic substitution reactions where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a protecting group for amines in organic synthesis.
- Intermediate in the synthesis of more complex molecules.
Biology:
- Used in the synthesis of bioactive compounds.
- Acts as a linker in the preparation of bioconjugates.
Medicine:
- Potential use in drug development as a prodrug or active pharmaceutical ingredient.
Industry:
- Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[2-(2-hydroxyethoxy)-2-methylpropyl]carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under mild conditions, allowing for the controlled release of the amine. This property is particularly useful in multi-step organic synthesis where selective protection and deprotection of functional groups are required.
Comparación Con Compuestos Similares
- tert-Butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate
- tert-Butyl N-[2-(2-hydroxyethoxy)propyl]carbamate
- tert-Butyl N-[2-(2-hydroxyethoxy)butyl]carbamate
Comparison:
- Other similar compounds may lack the methyl group, resulting in different physical and chemical properties.
tert-Butyl N-[2-(2-hydroxyethoxy)-2-methylpropyl]carbamate: is unique due to the presence of the methyl group on the propyl chain, which can influence its reactivity and steric properties.
Propiedades
Fórmula molecular |
C11H23NO4 |
|---|---|
Peso molecular |
233.30 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(2-hydroxyethoxy)-2-methylpropyl]carbamate |
InChI |
InChI=1S/C11H23NO4/c1-10(2,3)16-9(14)12-8-11(4,5)15-7-6-13/h13H,6-8H2,1-5H3,(H,12,14) |
Clave InChI |
OOIWQJDBHQRUTG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC(C)(C)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


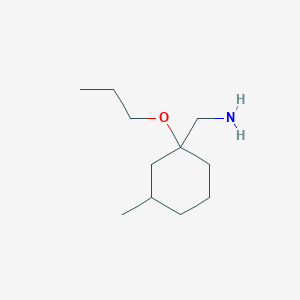
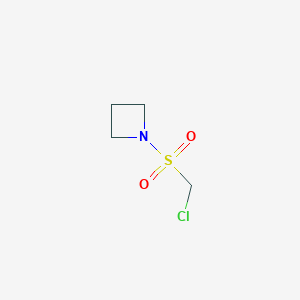
![Ethyl 3-[(azetidin-1-yl)amino]-2,2-difluoropropanoate](/img/structure/B13544415.png)
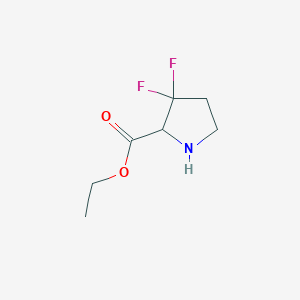
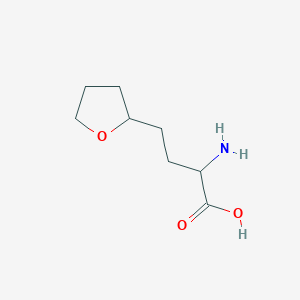

![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B13544443.png)
![3-[(3S)-piperidin-3-yl]propan-1-olhydrochloride](/img/structure/B13544445.png)

![2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B13544451.png)
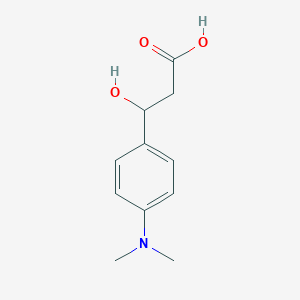
![tert-butylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate](/img/structure/B13544463.png)


